Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GABA A Receptor Modulation
The structural resemblance between imidazopyridines and purines has led to investigations into their therapeutic significance. Initially recognized as GABA A receptor positive allosteric modulators , these compounds have potential in central nervous system (CNS) disorders. Their ability to influence cellular pathways relevant to cancer cells, immune components, and carbohydrate metabolism underscores their medicinal importance .
Proton Pump Inhibition
Recent studies have identified imidazopyridines, including EN300-6735750, as proton pump inhibitors . These compounds can suppress gastric acid secretion, making them relevant for treating acid-related gastrointestinal conditions .
Aromatase Inhibition
Aromatase inhibitors play a crucial role in breast cancer therapy. Some imidazopyridines, including EN300-6735750, exhibit aromatase inhibitory activity , potentially contributing to cancer treatment strategies .
Anti-Inflammatory Properties
Imidazopyridines have been explored for their anti-inflammatory effects. By modulating pathways involved in inflammation, they may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders .
Enzyme Targets
These compounds interact with enzymes involved in carbohydrate metabolism, which could impact energy production and cellular processes. Investigating their effects on specific enzymes may reveal novel therapeutic avenues .
Pathogen-Related Applications
Imidazopyridines may influence pathogens by affecting essential cellular processes. Their potential as antimicrobial agents warrants further exploration .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Imidazopyridines, which share a structural resemblance with this compound, are known to act as positive allosteric modulators of gaba a receptors . This suggests that EN300-6735750 might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that EN300-6735750 may affect similar pathways.
Pharmacokinetics
The synthetic accessibility score, caco-2 permeability, mdck permeability, and other properties of similar compounds have been evaluated , suggesting that EN300-6735750 might have similar pharmacokinetic properties.
Result of Action
Based on the known effects of similar compounds, it can be inferred that en300-6735750 might influence cellular activity, potentially leading to changes in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
properties
IUPAC Name |
benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-13-19-16-15(21)7-9-20-18(16)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIVOWBBPRUXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCN(C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.